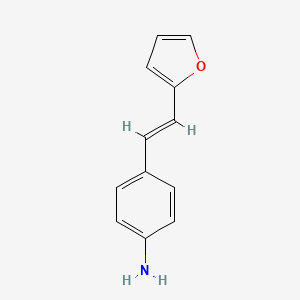![molecular formula C12H20N2O4 B12899528 Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate CAS No. 651028-26-1](/img/structure/B12899528.png)
Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate is an organic compound that belongs to the class of bipyrrolidine derivatives This compound is characterized by the presence of two pyrrolidine rings connected by a single bond, with each ring bearing a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate typically involves the reaction of 2,2’-bipyrrolidine with dimethyl carbonate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the ester groups. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as metal oxides can also enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions: Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted bipyrrolidine derivatives.
科学的研究の応用
Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized as a catalyst in various organic synthesis reactions.
作用機序
The mechanism of action of Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s ester groups can undergo hydrolysis, releasing active intermediates that can interact with biological molecules.
類似化合物との比較
2,2’-Bipyridine: A related compound with similar coordination chemistry properties.
2,2’-Bipyrrolidine: The parent compound without ester groups.
Dimethyl 2,2’-bipyridine-1,1’-dicarboxylate: A similar compound with pyridine rings instead of pyrrolidine rings.
Uniqueness: Dimethyl [2,2’-bipyrrolidine]-1,1’-dicarboxylate is unique due to the presence of both pyrrolidine rings and ester groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in various catalytic processes sets it apart from other similar compounds.
特性
CAS番号 |
651028-26-1 |
|---|---|
分子式 |
C12H20N2O4 |
分子量 |
256.30 g/mol |
IUPAC名 |
methyl 2-(1-methoxycarbonylpyrrolidin-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O4/c1-17-11(15)13-7-3-5-9(13)10-6-4-8-14(10)12(16)18-2/h9-10H,3-8H2,1-2H3 |
InChIキー |
BRIKRKCDWNTHAX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1CCCC1C2CCCN2C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


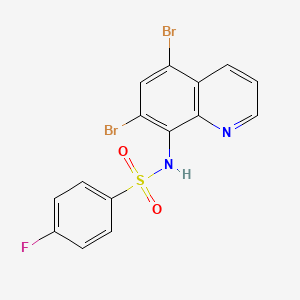
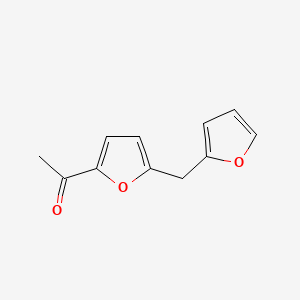
![2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12899456.png)
![2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12899460.png)
![[4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid](/img/structure/B12899466.png)
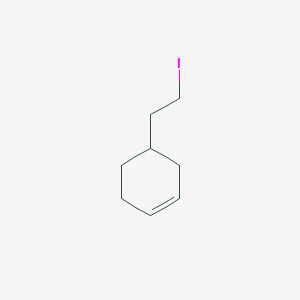


![Ethanone, 1-[5-[2-(methylamino)phenyl]-1-phenyl-1H-1,2,4-triazol-3-yl]-](/img/structure/B12899499.png)
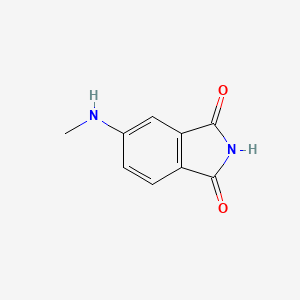
![5-(But-3-en-1-yl)-6-iodohexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12899518.png)
![Furan, 2-[(trifluoromethyl)thio]-](/img/structure/B12899532.png)
![3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12899533.png)
